molecular formula C3H6F2O B14748179 Ethane, (difluoromethoxy)- CAS No. 461-62-1

Ethane, (difluoromethoxy)-

Cat. No.: B14748179
CAS No.: 461-62-1
M. Wt: 96.08 g/mol
InChI Key: KJDVOYQUOWRVOA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethane, (difluoromethoxy)- can be achieved through various methods. One common approach involves the reaction of isoflurane with bromine trifluoride. In this method, isoflurane is added to bromine trifluoride under controlled conditions to yield 2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane . Another method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group into the desired molecular framework .

Industrial Production Methods

Industrial production of Ethane, (difluoromethoxy)- typically involves large-scale chemical reactions using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of advanced difluoromethylation reagents and catalysts has streamlined the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethane, (difluoromethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Ethane, (difluoromethoxy)- include bromine trifluoride, difluoromethylation reagents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of Ethane, (difluoromethoxy)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted ethers .

Mechanism of Action

The mechanism of action of Ethane, (difluoromethoxy)- involves its interaction with various molecular targets and pathways. For example, in the context of its use as an anesthetic (isoflurane), it induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times. It also activates calcium-dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane . Additionally, it binds to various receptors, including the GABA receptor, the large conductance Ca2±activated potassium channel, the glutamate receptor, and the glycine receptor .

Comparison with Similar Compounds

Ethane, (difluoromethoxy)- can be compared with other similar compounds, such as:

The uniqueness of Ethane, (difluoromethoxy)- lies in its specific chemical structure, which imparts distinct reactivity and stability, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

461-62-1

Molecular Formula

C3H6F2O

Molecular Weight

96.08 g/mol

IUPAC Name

difluoromethoxyethane

InChI

InChI=1S/C3H6F2O/c1-2-6-3(4)5/h3H,2H2,1H3

InChI Key

KJDVOYQUOWRVOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(F)F

Origin of Product

United States

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